molecular formula C8H9NO2 B025157 (2-Nitroethyl)benzene CAS No. 6125-24-2

(2-Nitroethyl)benzene

Cat. No. B025157
CAS RN: 6125-24-2
M. Wt: 151.16 g/mol
InChI Key: XAWCLWKTUKMCMO-UHFFFAOYSA-N
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Description

(2-Nitroethyl)benzene is a chemical compound that has been identified as a major component of the flower scent of the Japanese loquat Eriobotrya japonica, alongside p-methoxybenzaldehyde and methyl p-methoxybenzoate. This discovery marked the first time 1-nitro-2-phenyl-ethane was recognized as a natural product among Japanese plants, although it had been previously detected in certain Japanese millipedes (Kuwahara et al., 2014).

Synthesis Analysis

Nitroalkanes, including (2-Nitroethyl)benzene, have been highlighted as powerful acyclic building blocks for synthesizing polyfunctionalized benzene derivatives. These compounds have gained attention due to their ability to avoid regiochemical ambiguities associated with the activating/deactivating and orienting effects of substituents. Many synthesis procedures involving nitroalkanes can be executed in a one-pot process or a few-step sequence, demonstrating the versatility and efficiency of nitroalkanes in organic synthesis (Ballini et al., 2008).

Molecular Structure Analysis

The crystal structure of related nitro-substituted compounds offers insight into the molecular structure of (2-Nitroethyl)benzene derivatives. For example, the study of (4′-carbomethoxy-2′-nitrophenoxy)benzene revealed that the absence of ortho substituents allows the molecule to adopt a twist-nitro-distal conformation, highlighting the influence of nitro substituents on molecular conformation and the potential structural characteristics of (2-Nitroethyl)benzene (Gopal et al., 1980).

Chemical Reactions and Properties

Nitration and hydroxylation reactions involving benzene derivatives, including (2-Nitroethyl)benzene, have been extensively studied. For instance, the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solutions have been explored, revealing the formation of nitrobenzene among other products. These reactions are significant for understanding the chemical behavior and reactivity of (2-Nitroethyl)benzene under various conditions (Vione et al., 2004).

Physical Properties Analysis

The synthesis and study of (Z)—and (E)-Monoethoxy-1-(2-nitro-1-propenyl) benzenes provide insights into the physical properties of nitro-substituted benzene derivatives. This research includes the analysis of gas-liquid chromatographic and spectroscopic data, which are essential for understanding the physical characteristics of (2-Nitroethyl)benzene and related compounds (By et al., 1990).

Chemical Properties Analysis

The chemical and physical properties of nitro-substituted benzene compounds, such as (2-Nitroethyl)benzene, are influenced by the presence and position of nitro groups. Studies on the nitration of 2-benzylthiophene and the behavior of nitro-2-benzylthiophenes have indicated that the benzene ring's reactivity to electrophilic substitution is significantly affected by nitro substitution, shedding light on the chemical properties of (2-Nitroethyl)benzene derivatives (Arcoria et al., 1972).

Scientific Research Applications

Defense Allomone in Millipedes

  • Application Summary: (2-Nitroethyl)benzene is known as a defense allomone in two haplodesmid millipedes, Eutrichodesmus elegans and E. armatus . It is one of the three nitro compounds found in these species .
  • Methods of Application: The compound is biosynthesized from (Z)- and (E)-phenylacetaldoximes and phenylacetonitrile . The administration of a mixture of 2H-labeled (Z)- and (E)-phenylacetaldoximes and of 2H-labeled phenylacetonitrile as precursors resulted in the production of three 2H-labeled nitro compounds .
  • Results: The study confirmed the presence of (2-nitroethyl)benzene and other compounds in the defense allomones of the millipedes .

Flower Scent in Japanese Loquat

  • Application Summary: (2-Nitroethyl)benzene is a major component of the flower scent in the Japanese Loquat (Eriobotrya japonica) .
  • Methods of Application: The compound is generated from L-Phenylalanine . The scents air-trapped from a flowering panicle during 24 h incubation with d8 -L-phenylalanine were composed of 15 deuterium labeled compounds .
  • Results: The study concluded that (2-nitroethyl)benzene was directly generated from a mixture of Z - and E -2-phenylacetaldoxime together with six minor benzenoids .

Aroma Analysis in Fruits

  • Application Summary: (2-Nitroethyl)benzene has been used in the aroma analysis of various fruits like melons, peaches, grapes, strawberries, and tomatoes .
  • Methods of Application: The compound is likely used as a standard or marker in the analysis of volatile compounds contributing to the aroma of these fruits .
  • Results: The specific outcomes of this application are not detailed in the available resources .

Separation Techniques

  • Application Summary: (2-Nitroethyl)benzene is used in separation techniques, specifically in High-Performance Liquid Chromatography (HPLC) .
  • Methods of Application: The compound is likely used as a standard or marker in the separation of complex mixtures .
  • Results: The specific outcomes of this application are not detailed in the available resources .

Safety And Hazards

“(2-Nitroethyl)benzene” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is also highly flammable .

Future Directions

The future directions of “(2-Nitroethyl)benzene” could involve its use in the synthesis of other compounds. For example, it could be used in the synthesis of dyes, pesticides, and medicines . It could also be used in the production of mine and agricultural explosives .

properties

IUPAC Name

2-nitroethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWCLWKTUKMCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210155
Record name (2-Nitroethyl)benzene
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Nitroethyl)benzene

CAS RN

6125-24-2
Record name 1-Nitro-2-phenylethane
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Record name (2-Nitroethyl)benzene
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Record name (2-Nitroethyl)benzene
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Record name (2-nitroethyl)benzene
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Synthesis routes and methods I

Procedure details

2-Phenylnitroethene (5.12 g, 34.3 mmol, from step 15a) was dissolved in CHCl3 /i-PrOH (410:85 mL) and SiO2 (51.4 g) was added. NaBH4 (5.2 g, 137 mmol) was added in portions, and the mixture was stirred for 90 minutes at room temperature. HCl (0.5N, 100, mL) was added, and the mixture was stirred for 30 minutes. The layers were separated, and the aqueous phase was extracted with methylene chloride. The organic layers were combine, dried (MgSO4) and concentrated. The residue was chromatographed on silica gel (eluting with ether:hexanes 1:30) to give the title compound as an oil (3.89 g, 75%).
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
CHCl3 i-PrOH
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
SiO2
Quantity
51.4 g
Type
reactant
Reaction Step Two
Name
Quantity
5.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
75%

Synthesis routes and methods II

Procedure details

A mixture of (trans)-β-Nitrostyrene (50.0 g, 0.335 mol), tris(triphenylphosphine)rhodium(I) chloride (10.7 g) and benzene (500 mL) at 50° C. was shaken under hydrogen at 50 psi for 14 hours and allowed to cool. The solution was rotoevaporated, suspended in petroleum ether-ether (9:1), and gravity filtered through a plug of fluorisil (80 g)/silica gel (300 g). The filtrate was rotoevaporated to a pale yellow oil; yield (49.5 g, 98%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether-ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirring mixture of trans-β-nitrostyrene (5.25 g, 0.035 mol) and silica gel (10 g, 230-400 mesh) in chloroform (400 mL) and isopropanol (75 mL) at room temperature, was slowly added sodium borohydride (5.50 g, 0.145 mol) over a period of 45 min. The reaction mixture was stirred for an additional 15 min and then carefully quenched with 10% hydrochloric acid (20 mL). Separated solid was filtered and washed with chloroform (50 mL). Combined filtrate and washing was washed with water (1×20 mL), brine (1×20 mL) and dried over anhydrous sodium sulfate. Solvent evaporation at reduced pressure gave a crude material which was purified by flash chromatography (silica gel, 8% ethyl acetate-hexane) to give 2.86 g of 1-nitro-2-phenylethane as a colorless oil (spicy odor); Rf (10% ethyl acetate in hexane) : 0.40; 1H-NMR (300 MHz, CDCl3) 7.40-7.20 (m, 5H), 4.60 (t, 2H), 3.30 (t, 2H).
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In a 500 mL round-bottom flask N,N′-dibenzylethylenediamine diacetate (4.78 g, 13 mmol) and 1-nitrooctadecane (3, 3.97 g, 13 mmol) are dissolved in 1:1 toluene/methanol (100 mL). Paraformaldehyde (1.39 g, 46.5 mmol) is added portion wise to the solution and the resulting suspension is refluxed. The mixture becomes homogeneous (dissolution of paraformaldehyde) and after 3 h at reflux, the mixture is cooled and evaporated in vacuo. The residue is recrystallized from ethanol, obtaining pure 4 (4.38 g, 61%) as colorless solid. M.p. 70-72° C. (EtOH), ESI-MS: 586 (MNa+), 564 (MH+); (Calc. for C36H57N3O2: 563 u.m.a.).
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step One
Name
toluene methanol
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
61%

Synthesis routes and methods V

Procedure details

In a 500 mL two-necked flask equipped with a thermometer and a pressure-equalizing dropping funnel, NaBH4 (5.33 g, 0.140 mol) was suspended in 1,4-dioxane/ethanol (100 mL/30 ml). ≈-Nitrostyrene (3, 10.0 g, 67.0 mmol) in 1,4-dioxane (100 mL) was added dropwise to the solution over 45 minutes, keeping the temperature below 30° C. A fine slurry formed during the addition. After the addition the reaction mixture was stirred overnight, then ice/water (125 mL) was added, and a 50% solution of acetic acid was added to neutralize excess NaBH4; the clear solution was then concentrated in vacuo and the residue was dissolved in water and extracted twice with CH2Cl2. The organic phase was washed with water (2×30 mL) and brine (1×30 mL), dried (Na2SO4), filtered and evaporated in vacuo obtaining 4 (8.40 g, 83%) as yellow oil. ESI-MS: 152 (MH+) (Calc. for C8H9NO2: 151).
Name
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
125 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1,4-dioxane ethanol
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Nitroethyl)benzene
Reactant of Route 2
(2-Nitroethyl)benzene
Reactant of Route 3
(2-Nitroethyl)benzene
Reactant of Route 4
(2-Nitroethyl)benzene
Reactant of Route 5
(2-Nitroethyl)benzene
Reactant of Route 6
(2-Nitroethyl)benzene

Citations

For This Compound
227
Citations
Y Kuwahara, Y Ichiki, M Morita… - Bioscience …, 2014 - academic.oup.com
(2-Nitroethyl)benzene was identified as a major component of the flower scent of the Japanese loquat Eriobotrya japonica [Rosales: Rosaceae], together with p-methoxybenzaldehyde …
Number of citations: 16 academic.oup.com
Y Kuwahara, Y Asano - Bioscience, Biotechnology, and …, 2018 - academic.oup.com
(2-Nitroethyl)benzene, methyl 4-methoxybenzoate and 4-methoxybenzaldehyde have been known as major scent components in flowers of the Japanese loquat Eriobotrya japonica […
Number of citations: 6 academic.oup.com
K Altau, JG Beasley, HJ Pine… - Journal of Chemical …, 1963 - ACS Publications
… No 2-amino-5bromoethylbenzene was isolated after reducing 2-nitroethylbenzene with mossy … conditions as reported for the reduction of 5-bromo-2-nitroethylbenzene. The amine was …
Number of citations: 6 pubs.acs.org
Y Kuwahara, Y Ichiki, M Morita, T Tanabe… - Journal of Pesticide …, 2018 - jstage.jst.go.jp
The defense allomones of two haplodesmid millipedes, Eutrichodesmus elegans and E. armatus (Polydesmida: Haplodesmidae), are known as a mixture of the following three nitro …
Number of citations: 1 www.jstage.jst.go.jp
T Yamaguchi, Y Matsui, N Kitaoka… - New …, 2021 - Wiley Online Library
Nitro groups are often associated with synthetically manufactured compounds such as medicines and explosives, and rarely with natural products. Loquat emits a nitro compound, (2‐…
Number of citations: 6 nph.onlinelibrary.wiley.com
Y Kuwahara, T Tanabe, Y Asano - Applied entomology and zoology, 2017 - Springer
A mixture of E- and Z-(2-nitrovinyl)benzenes is a known allomone of two adult haplodesmid millipedes, Eutrichodesmus elegans (Miyosi) (Polydesmida: Haplodesmidae) and …
Number of citations: 4 link.springer.com
MA áO'Leary - Journal of the Chemical Society, Dalton Transactions, 1994 - pubs.rsc.org
Copper(II)-directed condensation between 4,7-diazadecane-1,10-diamine, formaldehyde and 1-nitro-3-(2-nitroethyl)benzene yielded the macrocyclic [10-nitro-10-(3-nitrobenzyl)-1,4,8,1 …
Number of citations: 6 pubs.rsc.org
BO Ajiboye, TM Fagbola, IM Folorunso… - Informatics in Medicine …, 2023 - Elsevier
… , Ellagic acid and of 2-Nitroethyl benzene) and coligand are shown in Fig. 1a, Fig. 1b, Fig. … using one of the hydroxyl group; 2-Nitroethyl benzene formed H-bond with ALA299 and pi-pi …
Number of citations: 1 www.sciencedirect.com
D Singleton - 2014 - digitalcommons.georgiasouthern …
Digital Commons@Georgia Southern - Armstrong Student Scholars Symposium: Difluorination of (2-Nitroethyl) benzene for Enzymatic Purposes Home Search Browse Collections My …
D DAUZONNE, R RoYER - Chemical and pharmaceutical bulletin, 1986 - jstage.jst.go.jp
A convenient one-step procedure to synthesize the title compounds (3a—v) by the reaction between l, 2, 3-trimethoxy-5-(Z-nitroethyl) benzene (1) and aromatic or heterocyelic …
Number of citations: 10 www.jstage.jst.go.jp

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